molecular formula C9H14O3 B15305193 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers

2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B15305193
M. Wt: 170.21 g/mol
InChI Key: VAEZUYDWZRJLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers, is a versatile compound with a unique structure that allows for diverse applications. It is commonly used in scientific research, particularly in the fields of pharmaceutical synthesis and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid involves several steps, starting with the formation of the cyclobutane ring. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, followed by oxidation to form the ketone group. The carboxylic acid group is then introduced through a carboxylation reaction. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The separation of diastereomers is achieved through advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-tert-butyl-3-oxocyclobutane-1-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The pathways involved include various metabolic and signaling pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid include:

  • 2-tert-butyl-3-hydroxycyclobutane-1-carboxylic acid
  • 2-tert-butyl-3-aminocyclobutane-1-carboxylic acid
  • 2-tert-butyl-3-methylcyclobutane-1-carboxylic acid

Uniqueness

What sets 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid apart from these similar compounds is its ketone group, which imparts unique reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-tert-butyl-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-9(2,3)7-5(8(11)12)4-6(7)10/h5,7H,4H2,1-3H3,(H,11,12)

InChI Key

VAEZUYDWZRJLTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(CC1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.